molecular formula C30H28N2 B14704833 Bis(1,3-diphenylpropylidene)hydrazine CAS No. 21837-74-1

Bis(1,3-diphenylpropylidene)hydrazine

Cat. No.: B14704833
CAS No.: 21837-74-1
M. Wt: 416.6 g/mol
InChI Key: AROHHHHPQBMXPI-UHFFFAOYSA-N
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Description

Bis(1,3-diphenylpropylidene)hydrazine is a hydrazine derivative featuring two 1,3-diphenylpropylidene moieties attached to the hydrazine core. The compound’s structure is characterized by conjugated double bonds and aromatic phenyl groups, which confer unique electronic and steric properties. These attributes make it a candidate for applications in coordination chemistry, material science, and bioactive molecule design.

Properties

CAS No.

21837-74-1

Molecular Formula

C30H28N2

Molecular Weight

416.6 g/mol

IUPAC Name

N-(1,3-diphenylpropylideneamino)-1,3-diphenylpropan-1-imine

InChI

InChI=1S/C30H28N2/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27)31-32-30(28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H,21-24H2

InChI Key

AROHHHHPQBMXPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=NN=C(CCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,3-diphenylpropylidene)hydrazine typically involves the condensation of 1,3-diphenylpropylidene with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(1,3-diphenylpropylidene)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Bis(1,3-diphenylpropylidene)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(1,3-diphenylpropylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Properties

Hydrazine derivatives vary significantly based on substituents, which dictate their reactivity and functionality. Key comparisons include:

Compound Substituents Molecular Weight Symmetry Key Features
Bis(1,3-diphenylpropylidene)hydrazine 1,3-Diphenylpropylidene ~434.5 g/mol* E,E-config. Extended conjugation, aromatic stabilization
(1E,2E)-Bis(3-nitrobenzylidene)hydrazine 3-Nitrobenzylidene 298.26 g/mol E,E-config. Electron-withdrawing nitro groups enhance electrophilicity
2-(p-Toluidino)-N'-(3-oxo-1,3-diphenylpropylidene)acetohydrazide Acetohydrazide + p-toluidine ~441.5 g/mol Amide and aromatic groups enable metal chelation
1,2-Bis(pyridin-4-ylmethylene)hydrazine (4-bphz) Pyridyl 264.3 g/mol Pyridyl donors facilitate coordination polymer formation

*Estimated based on analogous structures.

Key Observations :

  • Electron-donating groups (e.g., phenyl in the target compound) enhance π-conjugation and stability, whereas electron-withdrawing groups (e.g., nitro in ) increase reactivity toward nucleophilic attack.
  • Steric bulk from diphenyl groups may hinder coordination compared to smaller substituents (e.g., pyridyl in 4-bphz) .
Coordination Chemistry

Bis-hydrazine derivatives often serve as ligands in coordination polymers (CPs) or metal complexes:

Compound Metal Ions Complexed Polymer Dimensionality Applications
This compound Likely Cd(II), Zn(II), Cu(II) 1D/2D (predicted) Luminescent materials, catalysis (inferred from )
4-bphz (from ) Cd(II), Zn(II) 1D/2D Luminescent CPs with solvent-responsive emission
2-(p-Toluidino)-N'-(3-oxo-1,3-diphenylpropylidene)acetohydrazide Ni(II), Co(II), Cu(II), Fe(III) Monomeric complexes Antimicrobial activity

Key Observations :

  • The diphenylpropylidene backbone likely forms less porous CPs than pyridyl-based ligands (e.g., 4-bphz) due to steric hindrance .
  • Acetohydrazide derivatives show broad-spectrum metal binding, with Cu(II) complexes exhibiting axial symmetry in ESR studies .

Key Observations :

  • Nitro-substituted hydrazines excel in corrosion inhibition due to strong adsorption on metal surfaces .
  • Thiourea derivatives outperform ascorbic acid in antioxidant assays, suggesting the target compound’s phenyl groups may reduce radical scavenging efficiency compared to S–H donors .

Key Observations :

  • Ultrasound-assisted methods reduce reaction times and improve yields for heterocyclic hydrazine derivatives .
  • Sterically bulky ketones (e.g., diphenylpropanedione) may require prolonged heating for complete condensation .

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